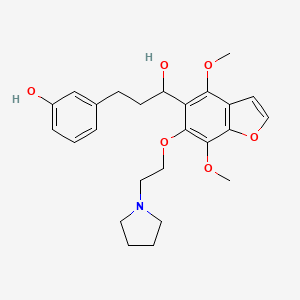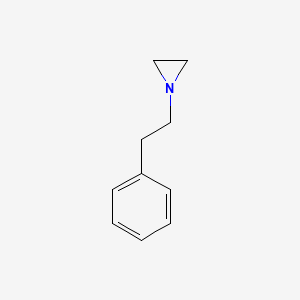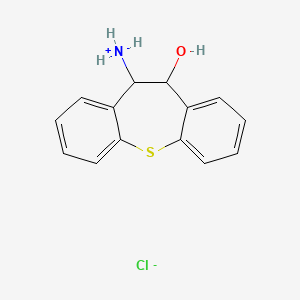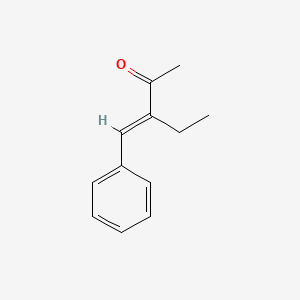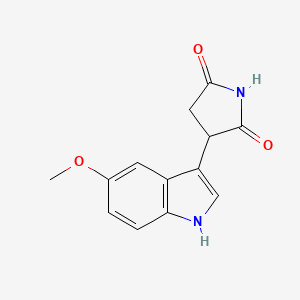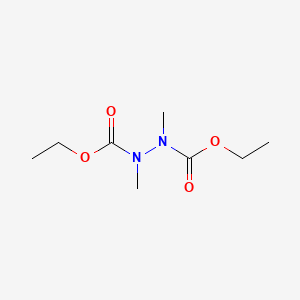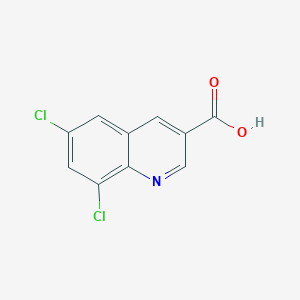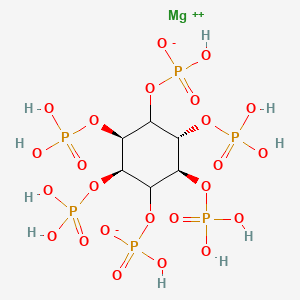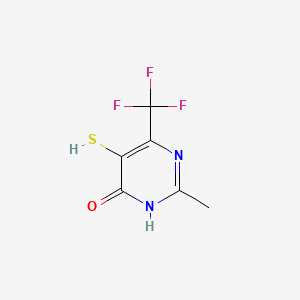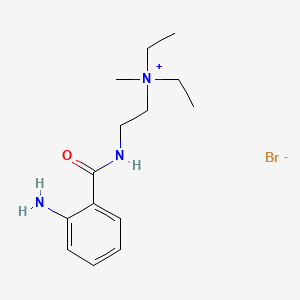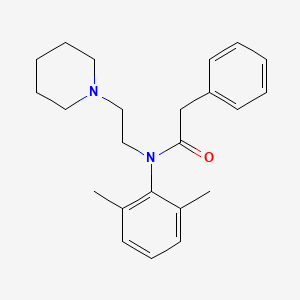
7,8-Dichloroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloroquinoline-3-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 7,8-Dichloroquinoline-3-carboxamide typically involves the splicing of a chloro-substituted quinoline moiety with a substituted amide moiety. One method involves the reaction of 7,8-dichloroquinoline with an appropriate amide precursor under specific conditions. The reaction mixture is usually stirred at room temperature until the starting materials are fully consumed, as indicated by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
7,8-Dichloroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols, which can replace the chloro groups on the quinoline ring.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7,8-Dichloroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: It is being investigated for its potential use as an anti-cancer and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, it may interact with other cellular pathways to exert its effects .
Comparación Con Compuestos Similares
7,8-Dichloroquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide with a similar chloro-substituted quinoline structure.
Laquinimod: A quinoline-3-carboxamide used for its immunomodulatory effects.
2,7-Dichloroquinoline-3-carboxamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
7,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-5-3-6(10(13)15)4-14-9(5)8(7)12/h1-4H,(H2,13,15) |
Clave InChI |
VHRZJRADQUNCLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=NC=C(C=C21)C(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


